2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is a chemical compound that is an intermediate in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .
Synthesis Analysis
An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent to give (S)-2- [3- (3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III), which is subsequently converted to Linezolid .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The InChI code for this compound is 1S/C11H15FN2O/c12-10-7-9 (8-13)1-2-11 (10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of methyl 3- fluoro-4- morphinolino phenyl carbamate (V) with R-epichlorohydrin in the presence of n-butyllithium in hexane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 121-123°C, a predicted boiling point of 364.9±42.0 °C, and a predicted density of 1.232±0.06 g/cm3 . It is soluble in chloroform and methanol, and its form is solid .Scientific Research Applications
Photophysical Properties and Synthesis of Derivatives
Photophysical Properties of Borondipyrromethene Analogues
- Research on borondipyrromethene (BODIPY) analogues, including variants with morpholine groups, demonstrated the influence of electron-withdrawing substituents on fluorescence properties. Tertiary amines like morpholine can affect the photophysical behavior in polar solvents due to charge transfer. This study provides insight into the properties of compounds like 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine, particularly in terms of fluorescence behavior in various solvents (Qin et al., 2005).
Microwave-Assisted Synthesis of Mannich Bases
- The study presents an efficient microwave-assisted method for synthesizing Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine derivatives. This highlights a novel synthesis route for compounds like this compound and their potential applications in various scientific fields (Aljohani et al., 2019).
Synthesis of NK1 Receptor Antagonist Aprepitant
- The synthesis process for the NK1 receptor antagonist Aprepitant includes a step involving the formation of an alpha-(fluorophenyl)morpholine derivative. This process may be relevant to understanding the synthesis and applications of similar compounds like this compound in medicinal chemistry (Brands et al., 2003).
Synthesis and Characterization of Derivatives
Synthesis and Biological Activity of Morpholine Derivatives
- A study on the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine and its biological activities, such as antibacterial and anti-TB properties, provides insights into the potential medical applications of structurally related compounds (Mamatha S.V et al., 2019).
Synthesis of Schiff-base Complexes with Morpholine
- The creation of morpholine-based Schiff-base complexes and their anticancer activities highlights the versatility of morpholine derivatives in pharmaceutical research. These findings could be extrapolated to similar compounds like this compound (Rezaeivala et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBKGXHHJOSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CCN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.